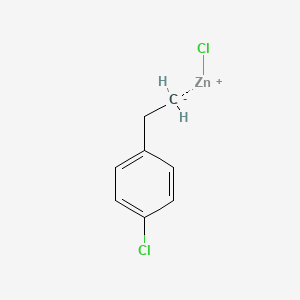

4-ChlorophenethylZinc chloride

Description

4-ChlorophenethylZinc chloride is an organozinc reagent characterized by a phenethyl group substituted with a chlorine atom at the para position, bonded to a zinc chloride moiety. Its molecular formula is C₈H₇ClZnCl (or C₈H₇Cl₂Zn), with a molecular weight of approximately 228.40 g/mol. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where it facilitates the formation of carbon-carbon bonds. The chlorine substituent enhances electronic effects, improving selectivity in reactions involving aromatic systems .

Properties

Molecular Formula |

C8H8Cl2Zn |

|---|---|

Molecular Weight |

240.4 g/mol |

IUPAC Name |

1-chloro-4-ethylbenzene;chlorozinc(1+) |

InChI |

InChI=1S/C8H8Cl.ClH.Zn/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |

InChI Key |

UGSAUOZZMHPPLX-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CC1=CC=C(C=C1)Cl.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ChlorophenethylZinc chloride generally involves the reaction of 4-chlorophenethyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-Chlorophenethyl bromide+Zn→4-ChlorophenethylZinc chloride

Industrial Production Methods

Industrial production of 4-ChlorophenethylZinc chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Negishi Cross-Coupling Reactions

4-Chlorophenethylzinc chloride participates in palladium-catalyzed cross-couplings, forming carbon-carbon bonds with aryl, vinyl, or alkyl halides. This reaction typically employs a Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under inert conditions .

Example Reaction:

Key Features:

-

High regioselectivity due to the stability of the organozinc intermediate.

-

Compatibility with functional groups such as esters and nitriles .

Nucleophilic Addition to Carbonyl Compounds

The organozinc reagent acts as a nucleophile, adding to aldehydes or ketones to form secondary or tertiary alcohols after acidic workup.

Mechanism:

Conditions:

-

Conducted at room temperature in THF or diethyl ether.

-

No additional catalyst required due to the inherent nucleophilicity of the zinc reagent .

Transmetalation Reactions

4-Chlorophenethylzinc chloride undergoes transmetalation with transition metals (e.g., Cu, Ni) to form more reactive organometallic species. These intermediates are pivotal in multi-step syntheses.

Example:

Alkylation of Electrophilic Substrates

The reagent transfers its 4-chlorophenethyl group to electrophiles such as alkyl halides or epoxides.

Epoxide Ring-Opening:

Comparative Reaction Data

The table below summarizes inferred reaction outcomes based on analogous organozinc systems:

Stability and Handling

Scientific Research Applications

4-ChlorophenethylZinc chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ChlorophenethylZinc chloride involves the formation of organozinc intermediates, which are highly reactive and can participate in various chemical transformations. These intermediates can undergo nucleophilic addition to electrophiles, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the subsequent formation of carbon-zinc bonds.

Comparison with Similar Compounds

Comparison with (2,4,5-Trifluorobenzyl)Zinc Chloride

| Property | 4-ChlorophenethylZinc Chloride | (2,4,5-Trifluorobenzyl)Zinc Chloride |

|---|---|---|

| Substituents | Single Cl at para position on phenethyl | Three F atoms at 2-, 4-, and 5-positions |

| Reactivity | Moderate; selective in aryl-alkyl coupling | Higher electrophilicity due to electron-withdrawing F substituents |

| Stability | Air- and moisture-sensitive | Similar sensitivity but less prone to side reactions |

| Primary Use | C–C bond formation in pharmaceuticals | Synthesis of fluorinated bioactive molecules |

| Key Advantage | Chlorine enhances aromatic π-orbital interaction | Fluorine improves metabolic stability in drug candidates |

The trifluorobenzyl derivative’s fluorine atoms increase its utility in medicinal chemistry, whereas 4-ChlorophenethylZinc chloride’s chlorine substituent optimizes coupling efficiency in sterically demanding environments .

Comparison with 4-Chlorophenylhydrazine Hydrochloride

| Property | 4-ChlorophenethylZinc Chloride | 4-Chlorophenylhydrazine Hydrochloride |

|---|---|---|

| Functional Group | Zinc-bound phenethyl group | Hydrazine moiety with Cl substituent |

| Reactivity | Participates in metal-mediated coupling | Forms diazonium salts for azo dye synthesis |

| Applications | Catalysis in asymmetric synthesis | Intermediate for anticonvulsants and dyes |

| Solubility | Limited in polar solvents | High solubility in water and alcohols |

While both compounds feature a para-chlorinated aromatic ring, the zinc center in 4-ChlorophenethylZinc chloride enables transition-metal-catalyzed reactions, whereas the hydrazine group in 4-Chlorophenylhydrazine hydrochloride supports nucleophilic substitution pathways .

Comparison with Non-Chlorinated Analogues (e.g., BenzylZinc Chloride)

| Property | 4-ChlorophenethylZinc Chloride | BenzylZinc Chloride |

|---|---|---|

| Substituent | Cl at para position | No substituents |

| Electronic Effects | Electron-withdrawing Cl enhances electrophilicity | Less polarized; lower reactivity in electron-deficient systems |

| Coupling Efficiency | Higher yields in aryl-alkyl couplings | Requires activated substrates for similar yields |

| Thermal Stability | Decomposes above 80°C | Stable up to 120°C |

The chlorine atom in 4-ChlorophenethylZinc chloride lowers the energy barrier for oxidative addition, making it superior for reactions with electron-rich arenes .

Stability and Handling

- Moisture Sensitivity: Requires storage under inert atmospheres, akin to other organozinc reagents. However, the chlorophenethyl group slightly improves shelf life compared to fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.